methanone CAS No. 858493-59-1](/img/structure/B2432766.png)
[3,5-Bis(cyclopropylcarbonyl)phenyl](cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Bis(cyclopropylcarbonyl)phenylmethanone” is a chemical compound with the molecular formula C18H18O3 . It is also known by other names such as Benzene, 1,3,5-tris(cyclopropylcarbonyl)- (5CI) and cyclopropyl(3,5-dicyclopropanecarbonylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(cyclopropylcarbonyl)phenylmethanone” consists of a phenyl group (a ring of six carbon atoms) attached to three cyclopropylcarbonyl groups (a three-carbon ring attached to a carbonyl group) and a methanone group .Aplicaciones Científicas De Investigación
Organic Photovoltaics (Solar Cells)
3,5-Bis(cyclopropylcarbonyl)phenylmethanone: (referred to as BCCPDQ) has demonstrated promise in organic solar cell applications. Researchers synthesized this thermally stable fluorophore using a straightforward one-step process involving 1-(cyclopropylcarbonyl)piperazine . Solid BCCPDQ exhibits enhanced fluorescence compared to its solution form. Its electrochemical band gap aligns well with the optical band gap, making it suitable for photovoltaic devices. In fact, BCCPDQ has been embedded in flexible solar cells, achieving an efficiency of approximately 2.26%. These findings highlight its potential for wearable and flexible electronics .
Biomedical Imaging
Fluorescent compounds like BCCPDQ can find applications in biomedical imaging. Researchers have explored its use as a contrast agent for fluorescence imaging techniques. Its stability and fluorescence properties make it a potential candidate for tracking specific cellular processes.
Propiedades
IUPAC Name |
[3,5-bis(cyclopropanecarbonyl)phenyl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-16(10-1-2-10)13-7-14(17(20)11-3-4-11)9-15(8-13)18(21)12-5-6-12/h7-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDNMCNYCPCZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)C(=O)C3CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

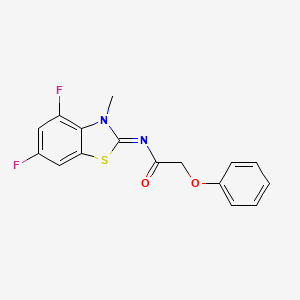
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)
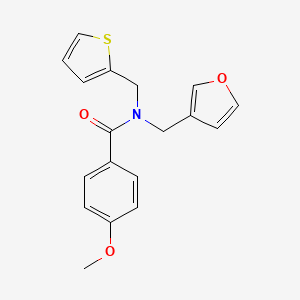
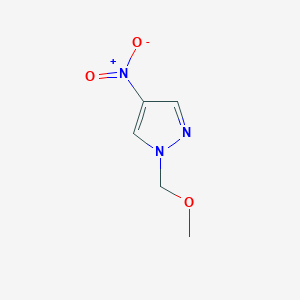
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2432689.png)
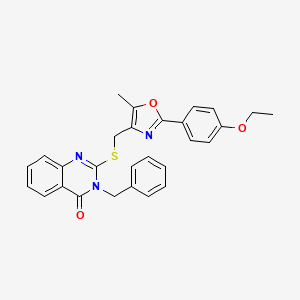
![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2432692.png)
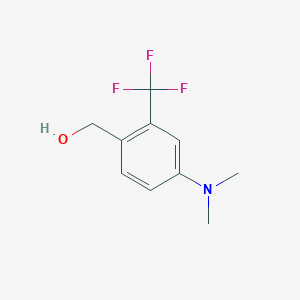
![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)
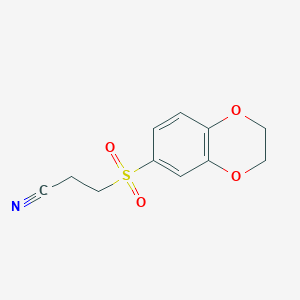
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2432702.png)
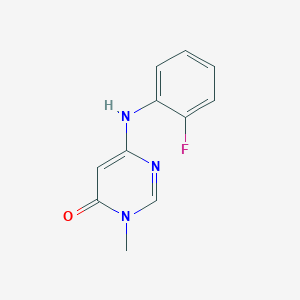
![methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2432705.png)
![[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2432706.png)